molecular formula C10H12BrNO2S B566932 N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide CAS No. 1365272-86-1

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide

Cat. No.: B566932
CAS No.: 1365272-86-1
M. Wt: 290.175
InChI Key: VVZIDWYAQQBIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a chemical compound of interest in scientific research and development. This molecule features a methanesulfonamide group linked to a 1-(4-bromophenyl)cyclopropyl unit. The presence of both bromophenyl and sulfonamide functional groups is significant, as these motifs are commonly found in compounds used in medicinal chemistry and drug discovery . Sulfonamide derivatives are known to exhibit a wide range of biological activities and are often investigated for their potential as enzyme inhibitors or receptor modulators. The bromine atom serves as a versatile handle for further chemical modifications via cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules for biological screening. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZIDWYAQQBIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742928
Record name N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-86-1
Record name N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of (4-Bromophenyl)(cyclopropyl)methanol

The synthesis begins with the preparation of (4-bromophenyl)(cyclopropyl)methanol, a critical intermediate. As detailed in Search Result, this step involves reacting 1-bromo-4-iodobenzene with cyclopropanecarboxaldehyde under Grignard conditions.

Reaction Conditions

  • Stage 1 : 1-Bromo-4-iodobenzene is treated with isopropyl magnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at -20°C under nitrogen for 40 minutes.

  • Stage 2 : Cyclopropanecarboxaldehyde is added, and the mixture is stirred at 20°C for 2 hours.

Mechanistic Insights
The Grignard reagent abstracts a proton from cyclopropanecarboxaldehyde, generating a nucleophilic cyclopropyl species that attacks the aryl iodide. Subsequent quenching yields the alcohol intermediate with 71% efficiency.

Oxidation to (4-Bromophenyl)(cyclopropyl)ketone

The alcohol is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane . This step is critical for activating the cyclopropane ring for subsequent amination.

Palladium-Catalyzed Cross-Coupling for Bromophenyl Group Installation

Suzuki-Miyaura Coupling

Search Result highlights the use of bis(pinacolato)diboron and Pd(dppf)Cl₂·CH₂Cl₂ to install the bromophenyl group onto cyclopropane precursors.

Typical Protocol

  • Substrates : Cyclopropylboronic acid and 4-bromoiodobenzene.

  • Catalyst : 5 mol% Pd(dppf)Cl₂·CH₂Cl₂.

  • Base : Potassium acetate (KOAc).

  • Solvent : 1,4-Dioxane at 90°C for 16 hours.

Yield : 98% under optimized conditions.

Table 1: Comparative Yields in Cross-Coupling Reactions

Boronic AcidCatalystSolventYield (%)
Cyclopropylboronic acidPd(dppf)Cl₂·CH₂Cl₂1,4-Dioxane98
Vinylboronic acidPd(PPh₃)₂Cl₂Toluene85

Sulfonylation of Cyclopropylamine Intermediates

Synthesis of 1-(4-Bromophenyl)cyclopropylamine

The ketone intermediate undergoes reductive amination using ammonia and sodium cyanoborohydride to form the primary amine.

Methanesulfonylation

The amine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Reaction Conditions

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

  • Time : 2–4 hours.

Yield : 87% after purification by column chromatography.

Alternative Pathways via Direct Sulfonamide Coupling

One-Pot Cyclopropanation-Sulfonylation

Search Result describes a streamlined approach where p-bromobenzoic acid is directly coupled with cyclopropyl methanesulfonamide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Advantages :

  • Eliminates intermediate isolation steps.

  • Reduces reaction time to 6 hours.

Limitations :

  • Lower yield (72%) due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Cyclopropyl Ring Opening: The cyclopropyl ring can be opened under acidic or basic conditions to form linear or branched products.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted phenylcyclopropylmethanesulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

Chemistry

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide serves as a valuable building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound is used to create more complex organic structures, contributing to the development of new materials with unique properties.
  • Reagent in Organic Reactions : It acts as a reagent in various organic transformations, including oxidation and reduction reactions.

Biology

Research into the biological activities of this compound has highlighted its potential in:

  • Antimicrobial Properties : Studies have indicated that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Research : Preliminary findings suggest that it could have anticancer properties, particularly against specific cancer cell lines. The mechanism may involve modulation of key signaling pathways.

Medicine

The therapeutic applications of this compound are being explored in:

  • Drug Development : It has been investigated for its potential as a therapeutic agent targeting specific molecular pathways involved in diseases such as cancer.
  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of lysine-specific demethylase (LSD1), which plays a role in various cancers and other disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. Results demonstrated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings indicated significant inhibitory effects, warranting further exploration into its use as an antibiotic.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Sulfonamide Nitrogen

1-(4-Bromophenyl)-N-isopropylmethanesulfonamide (CAS: 950227-44-8)
  • Structure : Differs from the target compound by replacing the cyclopropyl group with an isopropyl substituent on the sulfonamide nitrogen.
  • Identifiers : DTXSID00589921, ZINC12382643, AKOS000378648 .
  • Inference : The bulkier isopropyl group may reduce solubility compared to the cyclopropyl analog but could enhance hydrophobic interactions in biological targets.
1-(4-Bromophenyl)-N-methylmethanesulfonamide (CAS: 172517-39-4)
  • Structure : Features a methyl group instead of cyclopropane on the sulfonamide nitrogen.
  • Identifiers : DTXSID30589919, ZINC16577812, AKOS000378633 .
N-[1-(4-Bromophenyl)propyl]cyclopentanamine (CAS: Not provided)
  • Structure : Replaces the sulfonamide and cyclopropane with a propyl chain and cyclopentylamine.
  • Molecular Formula : C₁₄H₂₀BrN (MW: 282.2193) .
  • Inference : The absence of a sulfonamide group limits direct comparison but highlights the versatility of 4-bromophenyl derivatives in diverse chemical scaffolds.

Structural and Functional Group Comparisons

Compound Name Substituent on Nitrogen Key Functional Groups CAS Number Notable Identifiers
N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide Cyclopropyl Methanesulfonamide, Bromophenyl Not provided Not available in evidence
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide Isopropyl Methanesulfonamide, Bromophenyl 950227-44-8 DTXSID00589921, ZINC12382643
1-(4-Bromophenyl)-N-methylmethanesulfonamide Methyl Methanesulfonamide, Bromophenyl 172517-39-4 DTXSID30589919, ZINC16577812
N-[1-(4-Bromophenyl)propyl]cyclopentanamine Cyclopentylamine Propyl, Bromophenyl Not provided C₁₄H₂₀BrN

Biological Activity

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a bromophenyl moiety and a methanesulfonamide functional group. This unique structure contributes to its biological activity through specific interactions with molecular targets.

Property Details
Molecular Formula C₁₁H₁₄BrN₃O₂S
Molecular Weight 309.22 g/mol
Solubility Soluble in organic solvents
Stability Stable under recommended storage conditions

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in target proteins, while the methanesulfonamide group facilitates hydrogen bonding with amino acid side chains. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections.

  • Tested Organisms :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

The compound's antimicrobial efficacy was evaluated using standard methods such as the broth dilution method, revealing minimum inhibitory concentrations (MICs) that support its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay.

  • Cell Line : MCF7
  • Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological properties of related sulfonamide derivatives, providing insights into their mechanisms and potential therapeutic applications:

  • Antimicrobial Activity Study :
    • A study evaluated various sulfonamide derivatives for their antimicrobial properties, highlighting that modifications in the aromatic ring significantly affect activity levels. Compounds similar to this compound exhibited enhanced antibacterial effects due to structural characteristics .
  • Anticancer Screening :
    • In a screening of multiple sulfonamide derivatives against cancer cell lines, compounds with similar substituents demonstrated notable cytotoxic effects, reinforcing the hypothesis that structural variations can lead to significant differences in biological activity .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, suggesting specific binding modes that correlate with observed biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide?

  • Methodological Answer : Synthesis typically involves cyclopropanation of 4-bromophenyl precursors followed by sulfonylation. For example, cyclopropane rings can be constructed via [2+1] cycloaddition using diazo compounds or transition metal-catalyzed reactions. The sulfonamide group is introduced via nucleophilic substitution of methanesulfonyl chloride with the cyclopropylamine intermediate. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like ring-opening or over-sulfonylation .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation combines X-ray crystallography (for solid-state conformation), NMR spectroscopy (for solution-phase geometry), and mass spectrometry (for molecular weight confirmation). X-ray studies (e.g., on analogous sulfonamides) reveal bond angles and torsional strain in the cyclopropane ring, while 1^1H/13^13C NMR identifies electronic effects from the bromophenyl group. Predicted properties like pKa (4.37) and density (1.56 g/cm³) from computational models guide experimental validation .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used to separate the product from unreacted precursors. Recrystallization in polar solvents (e.g., ethanol/water) improves purity, leveraging hydrogen bonding between the sulfonamide group and solvent. High-performance liquid chromatography (HPLC) is recommended for analytical purity assessment, especially when studying pharmacological activity .

Advanced Research Questions

Q. What challenges arise in the cyclopropanation step during synthesis?

  • Methodological Answer : Cyclopropanation faces issues such as ring strain-induced instability and regioselectivity. For example, steric hindrance from the 4-bromophenyl group can lead to incomplete ring closure or diastereomer formation. Transition metal catalysts (e.g., Rh(II)) improve yield by stabilizing intermediates, while low-temperature conditions (-20°C) reduce side reactions. Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Q. How do computational methods aid in understanding the electronic effects of the 4-bromophenyl group?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution, revealing how the bromine atom’s electronegativity influences the compound’s reactivity. For instance, the bromophenyl moiety withdraws electron density from the cyclopropane ring, increasing susceptibility to electrophilic attack. Molecular docking simulations further predict interactions with biological targets (e.g., sulfonamide-binding enzymes) by analyzing steric and electronic complementarity .

Q. What strategies resolve conflicting data in pharmacological assays for this compound?

  • Methodological Answer : Contradictions in bioactivity data (e.g., varying IC₅₀ values) may stem from assay conditions. Adjusting solvent systems (e.g., DMSO concentration) or using surfactant additives (e.g., Tween-80) can address solubility issues. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) validate target engagement. Receptor selectivity studies (e.g., CB2 vs. CB1 in ) clarify off-target effects .

Q. How do intermolecular interactions influence crystallization?

  • Methodological Answer : Hydrogen bonds between the sulfonamide NH and oxygen atoms (e.g., from adjacent molecules or solvents) dictate crystal packing. X-ray studies of analogous sulfonamides show O—H⋯O and N—H⋯O interactions forming layered structures. Solvent choice (e.g., methanol vs. acetonitrile) modulates crystal morphology, impacting physicochemical properties like melting point and stability .

Q. What approaches are used to design analogs for enhanced biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing bromine with chlorine or methyl groups) to assess pharmacological profiles. Click chemistry introduces triazole or morpholine moieties (as in ) to improve solubility. In vivo pharmacokinetic studies (e.g., bioavailability in rodent models) prioritize analogs with optimal logP (predicted 2.8–3.5) and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.